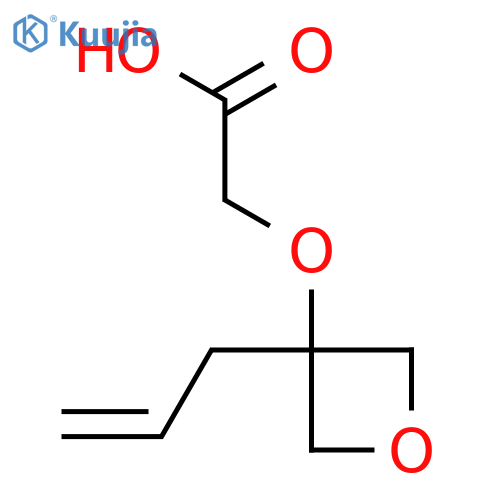Cas no 2580202-13-5 (2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid)

2580202-13-5 structure
商品名:2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid
CAS番号:2580202-13-5
MF:C8H12O4
メガワット:172.178483009338
MDL:MFCD33020045
CID:5660656
PubChem ID:155858455
2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2580202-13-5
- EN300-27698896
- 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
- 2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid
-
- MDL: MFCD33020045
- インチ: 1S/C8H12O4/c1-2-3-8(5-11-6-8)12-4-7(9)10/h2H,1,3-6H2,(H,9,10)
- InChIKey: VEZBIUUOMNZPEA-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC=C)(C1)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 172.07355886g/mol
- どういたいしつりょう: 172.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 55.8Ų
2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27698896-0.05g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 0.05g |
$900.0 | 2025-03-20 | |
| Enamine | EN300-27698896-0.5g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 0.5g |
$1027.0 | 2025-03-20 | |
| Enamine | EN300-27698896-1.0g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
| Enamine | EN300-27698896-2.5g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
| Enamine | EN300-27698896-1g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 1g |
$1070.0 | 2023-09-10 | ||
| Enamine | EN300-27698896-10g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 10g |
$4606.0 | 2023-09-10 | ||
| Enamine | EN300-27698896-0.1g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 0.1g |
$943.0 | 2025-03-20 | |
| Enamine | EN300-27698896-0.25g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 0.25g |
$985.0 | 2025-03-20 | |
| Enamine | EN300-27698896-5.0g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 5.0g |
$3105.0 | 2025-03-20 | |
| Enamine | EN300-27698896-10.0g |
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid |
2580202-13-5 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 |
2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
2580202-13-5 (2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid) 関連製品
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
